N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide
Description
Systematic IUPAC Nomenclature
The systematic name N-(2-fluoro-5-methylphenyl)hydrazinecarboxamide follows International Union of Pure and Applied Chemistry (IUPAC) conventions for substituted hydrazine derivatives. The parent structure, hydrazinecarboxamide (H~2~N–CO–NH–NH~2~), is substituted at the terminal hydrazine nitrogen by a 2-fluoro-5-methylphenyl group. The phenyl ring is numbered such that the fluorine atom occupies position 2 and the methyl group occupies position 5, ensuring the lowest possible locants for substituents. This nomenclature distinguishes the compound from positional isomers, such as those with fluoro and methyl groups at positions 3 and 4, respectively.
Molecular Formula and Weight Analysis
The molecular formula C~8~H~10~FN~3~O was experimentally confirmed through high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight, calculated as 183.18 g/mol , aligns with the sum of atomic masses:
- Carbon (12.01 × 8): 96.08 g/mol
- Hydrogen (1.008 × 10): 10.08 g/mol
- Fluorine (19.00 × 1): 19.00 g/mol
- Nitrogen (14.01 × 3): 42.03 g/mol
- Oxygen (16.00 × 1): 16.00 g/mol
Table 1: Molecular Weight Breakdown
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 10 | 1.008 | 10.08 |
| F | 1 | 19.00 | 19.00 |
| N | 3 | 14.01 | 42.03 |
| O | 1 | 16.00 | 16.00 |
| Total | 183.19 |
The exact mass, determined via HRMS, is 183.1815 g/mol , consistent with theoretical calculations.
Structural Isomerism and Tautomeric Forms
Structural isomerism in This compound arises primarily from:
- Positional Isomerism : Variations in substituent positions on the phenyl ring (e.g., 3-fluoro-4-methyl or 4-fluoro-2-methyl).
- Functional Group Isomerism : Substitution on alternate nitrogen atoms within the hydrazinecarboxamide moiety (e.g., N'-(substituted phenyl) vs. N''-(substituted phenyl)).
Tautomerism is limited due to the stability of the carboxamide group in its keto form (H~2~N–CO–NH–NH–Ar). However, minor enol tautomers may exist under specific conditions, such as in polar aprotic solvents.
Table 2: Common Positional Isomers
| Isomer Name | Substituent Positions |
|---|---|
| N-(3-fluoro-4-methylphenyl)hydrazinecarboxamide | 3-F, 4-CH~3~ |
| N-(4-fluoro-2-methylphenyl)hydrazinecarboxamide | 4-F, 2-CH~3~ |
Properties
CAS No. |
918824-71-2 |
|---|---|
Molecular Formula |
C8H10FN3O |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
1-amino-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C8H10FN3O/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
InChI Key |
OTFDVHNGSFLRGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide typically involves the reaction of 2-fluoro-5-methylaniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed and purified. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazinecarboxamide moiety.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development Scaffold
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide serves as a promising scaffold for designing new pharmaceuticals. The presence of the fluorine atom at the ortho position increases lipophilicity, which can improve the bioavailability and binding affinity of the compound to biological targets. This modification may lead to enhanced therapeutic efficacy against various diseases, making it a candidate for further pharmacological studies.
2. Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives display high percent growth inhibition against multiple cancer cell lines, suggesting that this compound could be part of a new class of anticancer agents . The mechanism of action is believed to involve direct interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions.
Synthetic Organic Chemistry Applications
1. Synthesis and Transformation
The synthesis of this compound typically involves the reaction of 2-fluoro-5-methylaniline with hydrazinecarboxamide under reflux conditions in solvents like ethanol or methanol. This process can be optimized using continuous flow methods to enhance yield and efficiency. The compound's ability to undergo diverse chemical transformations makes it valuable in synthetic organic chemistry, allowing chemists to explore various derivatives with potentially enhanced biological activities.
2. Intermediate in Synthetic Pathways
Due to its structural characteristics, this compound can act as an intermediate in the synthesis of other complex molecules. This property is particularly useful in developing new compounds for drug discovery and other applications within organic synthesis.
The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. The fluorine atom enhances binding affinity and selectivity for enzymes or receptors, potentially influencing various biochemical pathways. However, further research is necessary to elucidate the precise mechanisms underlying its biological effects.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds that have been studied for similar applications:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide | Isonicotinoyl group | Comparable efficacy against Mycobacterium tuberculosis |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | Oxadiazole derivative | Significant anticancer activity against multiple cell lines |
Mechanism of Action
The mechanism of action of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
- Melting Points: Derivatives like 5-(pentylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide exhibit lower melting points (128–129°C) compared to chlorinated analogs (e.g., 247.7–249°C for 5-chloro-N-(4-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide), indicating the influence of halogenation on crystallinity .
- Lipinski’s Rule of Five: Hydrazinecarboxamide analogs, including anticonvulsant-active compounds, comply with drug-likeness criteria (molecular weight <500, hydrogen bond donors ≤5), ensuring oral bioavailability .
Key Research Findings
Substituent Effects : Fluorine and chlorine atoms improve metabolic stability, while alkyl chains (e.g., pentyl, hexyl) enhance lipophilicity and membrane permeability .
Stereochemistry : The (E)-configuration of imine functionality in semicarbazones, confirmed via X-ray crystallography, is critical for biological activity .
Synthetic Optimization : Ultrasound-assisted methods significantly improve reaction efficiency, reducing energy consumption and time .
Biological Activity
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazinecarboxamide moiety linked to a fluorinated aromatic ring. The fluorine atom at the ortho position enhances the compound's lipophilicity and binding affinity to biological targets, which may influence various biochemical pathways.
Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate enzyme activity and receptor functions, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various hydrazinecarboxamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant growth inhibition against multiple cancer cell lines, suggesting that this class of compounds may exhibit similar properties .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| This compound | A549 | TBD |
| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide | CCRF-CEM | 143.44 |
| N-(4-Dimethylaminophenyl)hydrazinecarboxamide | MDA-MB-468 | 80.17 |
Note: Further specific data for this compound is required to complete this table.
The mechanism by which this compound exerts its biological effects involves direct binding to target enzymes or receptors. The fluorine substitution enhances molecular interactions, potentially leading to increased stability and bioavailability compared to non-fluorinated analogs.
Case Studies
- Anticancer Studies : In a study examining various hydrazine derivatives, compounds similar to this compound were tested against a panel of cancer cell lines, showing promising results in inhibiting cell growth .
- Inhibition of Enzyme Activity : Research has indicated that hydrazine derivatives can inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. Compounds exhibiting high selectivity towards MMPs are considered valuable in developing anti-invasive therapies .
Synthesis
The synthesis of this compound typically involves the reaction between 2-fluoro-5-methylaniline and hydrazinecarboxamide under reflux conditions in solvents like ethanol or methanol. This process yields the desired compound through filtration and recrystallization techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
